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Compound of Interest

Compound Name:
5-Bromo-2-methyl-1-

benzothiophene

CAS No.: 7312-07-4

Cat. No.: B3056649

Get Quote

The utility of 5-bromo-2-methyl-1-benzothiophene lies in its dual-functionalized core. The

benzothiophene ring system is inherently electron-rich, but the specific placement of the methyl

group at the C2 position and the bromine atom at the C5 position dictates its synthetic destiny.

The C2-Methyl Group: In unsubstituted benzothiophenes, the C2 and C3 positions are highly

reactive toward electrophiles. By blocking the C2 position with a methyl group, unwanted

side reactions are eliminated. Furthermore, in the final diarylethene products, this methyl

group provides the critical steric bulk required to lock the molecule into distinct atropisomeric

states (parallel vs. antiparallel)[3].

The C5-Bromine: The C-Br bond at the 5-position is highly susceptible to lithium-halogen

exchange, providing a perfect handle for extending the molecular backbone without

disturbing the electron-rich thiophene ring[4].

Table 1: Quantitative Physicochemical Profile
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Property Value Causality / Significance

CAS Number 7312-07-4
Unique identifier for regulatory

compliance[1].

Molecular Formula C9H7BrS

Dictates the exact mass

(225.94 Da) for LC-MS

monitoring[5].

Molecular Weight 227.12 g/mol

Standardized weight for

precise stoichiometric

calculations[1].

Physical Form Solid

Requires dissolution in

anhydrous solvents (e.g., THF)

for reactions[6].

Typical Purity ≥97%

High purity is mandatory to

prevent catalytic poisoning in

cross-coupling[6].

Storage Temp. 2–8°C (Refrigerated)

Prevents slow oxidation of the

thiophene sulfur into

sulfoxides.

Hazard Classification & Self-Validating Safety
Protocols
CAS 7312-07-4 is a biologically active heteroaromatic that poses specific occupational

hazards. The lipophilic nature of the benzothiophene core allows it to readily partition into the

stratum corneum, while the bromo-substituent acts as a mild electrophile, triggering localized

inflammatory responses[1].

Table 2: GHS Hazard Classifications & Mitigation
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Hazard Code Description Mechanistic Cause

H302 Harmful if swallowed
Systemic toxicity upon

gastrointestinal absorption[1].

H315 Causes skin irritation

Lipophilic penetration and mild

electrophilic stress on dermal

proteins[1].

H319 Causes serious eye irritation
Direct chemical interaction with

corneal tissues[1].

H335 May cause respiratory irritation
Inhalation of fine particulate

solid dust[1].

Self-Validating Handling Protocol:

Engineering Controls: Handle exclusively within a Class II fume hood. Self-Validating

Checkpoint: Verify the continuous face velocity monitor; do not initiate weighing or transfer if

the face velocity drops below the standard 100 fpm threshold.

Personal Protective Equipment (PPE): Utilize double-layered nitrile gloves. The outer glove

acts as a sacrificial barrier against the lipophilic solid, while the inner glove ensures absolute

dermal protection.

Storage Integrity: Store at 2-8°C under an inert argon atmosphere. Self-Validating

Checkpoint: Before use, visually inspect the solid. A shift from a pale/white solid to a deeply

discolored state indicates oxidative degradation, requiring re-purification via recrystallization

before sensitive organometallic steps.

Applications in Advanced Synthesis: Diarylethene
Mechanophores
One of the most elegant applications of CAS 7312-07-4 is its use as the foundational building

block for force-responsive materials (mechanophores). As detailed in the , researchers utilized

this compound to synthesize a sterically congested diarylethene capable of force-triggered

atropisomerization[3].
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The synthesis relies entirely on the regiochemical control provided by the starting material. By

sequentially functionalizing the C5 and C3 positions, scientists can build a highly complex,

stimuli-responsive architecture[4].

Experimental Workflow: Regioselective Synthesis of
Diarylethenes
The following protocol outlines the causal steps to transform CAS 7312-07-4 into a functional

mechanophore[2]:

Step 1: C5-Formylation via Lithium-Halogen Exchange

Procedure: Dissolve CAS 7312-07-4 in anhydrous THF at -78°C. Add n-BuLi dropwise,

followed by quenching with anhydrous DMF.

Causality:n-BuLi selectively attacks the C5-bromine due to the weak C-Br bond energy

relative to C-H bonds. The ultra-low temperature prevents unwanted ring-opening side

reactions.

Self-Validating Checkpoint: TLC and 1H-NMR must show the complete disappearance of the

aromatic C5 proton and the appearance of a distinct aldehyde peak (~9.8 ppm).

Step 2: Reduction and Hydroxyl Protection

Procedure: Reduce the aldehyde with NaBH4 in MeOH, then protect the resulting primary

alcohol with TBSCl and imidazole in DCM.

Causality: The aldehyde must be converted to a protected ether to prevent the acidic

hydroxyl proton from quenching the organolithium reagents used in Step 4.

Step 3: Regioselective C3-Bromination

Procedure: Treat the protected intermediate with N-Bromosuccinimide (NBS).

Causality: With the C2 position blocked by the native methyl group, the electron-rich

thiophene ring directs electrophilic aromatic substitution exclusively to the C3 position,

installing a new bromine handle.
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Step 4 & 5: C3-Borylation and Suzuki-Miyaura Coupling

Procedure: Perform a second lithium-halogen exchange at the newly installed C3-bromine,

quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and couple the resulting

boronic ester with a dibromo-core (e.g., dibromobenzothiadiazole) using a Pd(PPh3)4

catalyst[4].

Causality: This final cross-coupling links two benzothiophene units. The steric clash between

the two C2-methyl groups forces the molecule into a sterically congested state, yielding a

mixture of parallel and antiparallel atropisomers[4].
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Caption: Regioselective synthetic workflow for diarylethene mechanophores from CAS 7312-

07-4.
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Mechanistic Pathway: Force-Triggered
Atropisomerization
Once synthesized, the parallel diastereomer of the diarylethene (in the Ra, Sa configuration) is

photochemically inert due to symmetry restrictions. However, when subjected to ultrasound-

induced mechanical force (>0.6 nN), the mechanical strain is transduced through the polymer

chains attached at the C5 position (originating from our CAS 7312-07-4 starting material)[2].

This force causes bond elongation and dihedral distortion, ultimately triggering a

stereochemical flip around the ethene-benzothiophene bond. The molecule converts into its

antiparallel diastereomers (Ra, Ra or Sa, Sa), which possess C2 symmetry and are highly

reactive toward conrotatory photocyclization (photochromism)[3].

Parallel Diarylethene
(Ra, Sa) - Photoinert

Ultrasound Force
(>0.6 nN)

Dihedral Distortion
& Bond Elongation

 Strain Energy Antiparallel Diastereomer
(Ra, Ra / Sa, Sa)

 Stereochemical Flip Conrotatory
Photocyclization

 UV Irradiation

Click to download full resolution via product page

Caption: Force-triggered atropisomerization pathway from parallel to antiparallel diastereomers.

Conclusion
CAS 7312-07-4 (5-bromo-2-methyl-1-benzothiophene) is far more than a simple catalog

chemical; it is a meticulously designed scaffold. Its C2-methyl group provides essential steric

governance, while the C5-bromine offers a highly reactive site for organometallic

functionalization. By adhering to rigorous, self-validating safety and synthetic protocols,

researchers can leverage this compound to push the boundaries of stimuli-responsive

materials and advanced pharmaceutical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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